4-Cycloheptylbutanoic acid
CAS No.:
Cat. No.: VC18247377
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 4-cycloheptylbutanoic acid |
| Standard InChI | InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13) |
| Standard InChI Key | YLIATKAZHYMRHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)CCCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
4-Cycloheptylbutanoic acid consists of a four-carbon butanoic acid chain () with a cycloheptyl group () bonded to the fourth carbon. The cycloheptyl ring introduces steric hindrance and conformational flexibility, influencing both reactivity and intermolecular interactions. The carboxylic acid group () at the terminal position enables hydrogen bonding and salt formation, critical for biological activity and solubility .
Table 1: Comparative Structural Features of Cycloalkylbutanoic Acids
| Compound | Cycloalkyl Group | Molecular Formula | Key Structural Attributes |
|---|---|---|---|
| 4-Cycloheptylbutanoic acid | Cycloheptyl | Seven-membered ring, high steric bulk | |
| 4-Cyclohexylbutanoic acid | Cyclohexyl | Six-membered ring, moderate steric bulk | |
| 4-Cyclopentylbutanoic acid | Cyclopentyl | Five-membered ring, planar conformation |
The larger cycloheptyl ring increases lipophilicity compared to cyclohexyl analogs, potentially enhancing membrane permeability in biological systems .
Synthetic Methodologies
Catalytic Hydrogenation of Unsaturated Precursors
A patent by US5442105A describes the synthesis of cyclohexylbutyric acid derivatives via catalytic hydrogenation using ruthenium-phosphine complexes . Adapting this approach, 4-cycloheptylbutanoic acid could be synthesized from γ-keto-cycloheptylbutanoic acid (e.g., 4-cycloheptyl-4-oxobutanoic acid) under high-pressure hydrogenation conditions. For example:
Key parameters include catalyst loading (e.g., 5% Pd/C), hydrogen pressure (50–100 atm), and reaction temperature (20–80°C) .
Grignard Reaction and Subsequent Oxidation
An alternative route involves the Grignard addition of cycloheptylmagnesium bromide to ethyl acrylate, followed by hydrolysis and oxidation:
-
Grignard Addition:
-
Hydrolysis and Oxidation:
This method mirrors procedures used for cyclohexyl analogs, with modifications to accommodate the larger cycloheptyl group .
Physicochemical Properties
Solubility and Partition Coefficients
The lipophilic nature of the cycloheptyl group renders 4-cycloheptylbutanoic acid poorly soluble in water () but highly soluble in organic solvents like ethanol and dichloromethane. Calculated logP values (e.g., ) suggest significant membrane permeability, a trait advantageous for drug delivery .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds indicates a melting point range of 80–120°C, with decomposition temperatures exceeding 200°C. The cycloheptyl ring’s strain may slightly lower thermal stability compared to cyclohexyl derivatives .
Applications in Pharmaceutical Chemistry
Intermediate for Neuromodulatory Agents
4-Cycloheptylbutanoic acid’s structural similarity to GABA (γ-aminobutyric acid) analogs, such as gabapentin and baclofen, suggests potential as a precursor for neuromodulators. For instance, introducing an amino group at the β-position could yield compounds with affinity for GABA receptors, analogous to phenibut .
Prodrug Development
The carboxylic acid moiety allows for esterification or amidation to create prodrugs with enhanced bioavailability. For example, conversion to a methyl ester () could improve oral absorption .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric hydrogenation methods to access enantiomerically pure forms, crucial for pharmaceutical applications .
-
Biological Screening: Evaluating affinity for neurological targets (e.g., GABA receptors) and antimicrobial activity.
-
Derivatization Studies: Exploring sulfonamide or peptide conjugates to modulate solubility and target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume